molecular formula C7H7F3O3 B6222409 rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans CAS No. 2763588-89-0

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans

Cat. No.: B6222409
CAS No.: 2763588-89-0
M. Wt: 196.1
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopentane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Oxidation to Form the Ketone:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
  • rac-(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans is unique due to the presence of both a ketone and a trifluoromethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

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Properties

CAS No.

2763588-89-0

Molecular Formula

C7H7F3O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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